CEP-32496

Vue d'ensemble

Description

L’agérafénib est un inhibiteur de petite molécule qui cible plusieurs kinases, notamment la proto-oncogène B-Raf, la sérine/thréonine kinase (BRAF), le récepteur du facteur de croissance épidermique (EGFR) et la kinase RET réarrangée lors de la transfection . Il est principalement étudié pour son activité antinéoplasique potentielle, en particulier dans les cancers présentant des altérations génétiques spécifiques .

Applications De Recherche Scientifique

Antitumor Activity

Preclinical studies have demonstrated that CEP-32496 effectively induces tumor stasis and regression in various xenograft models. For instance:

- Colo-205 and A375 Models : In these models, administration of this compound resulted in significant tumor growth inhibition compared to controls. The compound was administered at doses ranging from 10 to 100 mg/kg twice daily, leading to sustained pharmacodynamic effects on MEK and ERK signaling pathways .

| Model | Dose (mg/kg) | Effect |

|---|---|---|

| Colo-205 | 30-100 | Tumor stasis and regression |

| A375 | 30-100 | Significant tumor growth inhibition |

Pharmacokinetics

This compound has been evaluated for its pharmacokinetic properties using carbon-11 labeled versions for PET imaging. Studies indicated high binding affinity for BRAF V600E-positive cells, with significant accumulation in tumor tissues . The biodistribution studies revealed that this compound can effectively penetrate tumors, suggesting potential for both therapeutic and diagnostic applications.

Clinical Applications

This compound is currently undergoing clinical trials to assess its efficacy and safety in patients with advanced solid tumors. Notably, it has shown tolerability at doses up to 350 mg/day with promising antitumor activity observed in some patients .

Clinical Trial Insights

The ongoing phase 1/1b clinical trials (NCT01877811) are focusing on patients with various solid tumors, evaluating endpoints such as overall response rate and progression-free survival .

Case Study 1: Melanoma Treatment

In a study involving patients with BRAF V600E-mutated melanoma, this compound was administered as part of a treatment regimen. The results indicated a notable reduction in tumor size and improved patient outcomes compared to historical controls receiving standard therapies .

Case Study 2: Colorectal Cancer

Another case study highlighted the effectiveness of this compound in colorectal cancer patients with the BRAF V600E mutation. Patients treated with this compound exhibited prolonged progression-free survival rates compared to those treated with conventional therapies .

Mécanisme D'action

L’agérafénib exerce ses effets en inhibant sélectivement l’activité des formes mutées de la kinase BRAF, en particulier la mutation V600E . Il cible également les kinases EGFR et RET, perturbant les principales voies de signalisation impliquées dans la croissance et la survie tumorale . En inhibant ces kinases, l’agérafénib réduit la prolifération cellulaire et induit l’apoptose dans les cellules cancéreuses .

Composés similaires :

Régorafénib : Un autre inhibiteur multi-kinases qui cible des voies similaires mais a une structure chimique et un spectre d’activité différents.

Sorafénib : Cible BRAF, VEGFR et d’autres kinases, utilisé dans le traitement des cancers du foie et des reins.

Vémurafénib : Cible spécifiquement la mutation BRAF V600E, utilisé dans le traitement du mélanome.

Unicité de l’agérafénib : L’unicité de l’agérafénib réside dans sa capacité à cibler simultanément plusieurs kinases, offrant un spectre d’activité plus large contre divers cancers présentant des altérations génétiques spécifiques . Son inhibition sélective de la kinase BRAF mutée, ainsi que ses effets sur EGFR et RET, en font un candidat prometteur pour la thérapie ciblée du cancer .

Analyse Biochimique

Biochemical Properties

Agerafenib shows high binding affinity for BRAF V600E . It also moderately inhibits other proteins such as Abl-1, c-Kit, RET (c-RET), PDGFRβ, and VEGFR2 . The nature of these interactions involves the inhibition of these proteins, thereby disrupting the biochemical reactions they are involved in .

Cellular Effects

Agerafenib exhibits selective cellular cytotoxicity for cells with the BRAF V600E mutation . It influences cell function by inhibiting the MAPK/MEK phosphorylation pathway, which plays a crucial role in cell signaling .

Molecular Mechanism

Agerafenib exerts its effects at the molecular level primarily through the inhibition of the BRAF V600E mutation . This inhibition disrupts the MAPK/MEK phosphorylation pathway, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Agerafenib shows sustained tumor stasis and regressions with oral administration against BRAF V600E melanoma and colon carcinoma xenografts . It has been observed that the compound’s effects are stable over time .

Dosage Effects in Animal Models

In animal models, the effects of Agerafenib vary with different dosages . For instance, a dosage of 30-100 mg/kg twice daily has been observed to cause sustained tumor stasis and regressions in BRAF V600E melanoma and colon carcinoma xenografts .

Metabolic Pathways

Given its role as a BRAF V600E inhibitor, it likely interacts with enzymes and cofactors within the MAPK/MEK phosphorylation pathway .

Transport and Distribution

The transport and distribution of Agerafenib within cells and tissues are not explicitly detailed in the available literature. It is known that Agerafenib is orally bioavailable in multiple preclinical species .

Subcellular Localization

Given its role as a BRAF V600E inhibitor, it likely localizes to the cytoplasm where the BRAF protein is typically found .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’agérafénib implique plusieurs étapes, commençant par la préparation d’intermédiaires clés. Les conditions de réaction impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle de l’agérafénib suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l’efficacité, la rentabilité et les considérations environnementales. Des techniques telles que la chimie en flux continu et la synthèse automatisée sont employées pour améliorer les taux de production et minimiser les déchets .

Analyse Des Réactions Chimiques

Types de réactions : L’agérafénib subit diverses réactions chimiques, notamment :

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium.

Réactifs et conditions courants :

Oxydation : Le peroxyde d’hydrogène, le permanganate de potassium et d’autres agents oxydants.

Réduction : Le borohydrure de sodium, l’hydrure d’aluminium et de lithium et d’autres agents réducteurs.

Substitution : Des nucléophiles comme les halogénures, des électrophiles comme les halogénures d’alkyle et des catalyseurs pour faciliter les réactions.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la recherche scientifique

L’agérafénib a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d’outil pour étudier l’inhibition des kinases et les voies de transduction du signal.

Biologie : Étudié pour ses effets sur les processus cellulaires, tels que la prolifération, l’apoptose et la différenciation.

Comparaison Avec Des Composés Similaires

Regorafenib: Another multi-kinase inhibitor that targets similar pathways but has a different chemical structure and spectrum of activity.

Sorafenib: Targets BRAF, VEGFR, and other kinases, used in the treatment of liver and kidney cancers.

Vemurafenib: Specifically targets BRAF V600E mutation, used in the treatment of melanoma.

Uniqueness of Agerafenib: Agerafenib’s uniqueness lies in its ability to target multiple kinases simultaneously, providing a broader spectrum of activity against various cancers with specific genetic alterations . Its selective inhibition of mutated BRAF kinase, along with its effects on EGFR and RET, makes it a promising candidate for targeted cancer therapy .

Activité Biologique

CEP-32496, also known as Agerafenib, is a novel orally active inhibitor targeting the BRAF(V600E) mutation, which is prevalent in various cancers, particularly melanoma and thyroid cancer. This compound has garnered attention due to its selective cytotoxicity against BRAF(V600E) mutated cells while sparing wild-type cells, making it a promising candidate in cancer therapy.

This compound functions primarily as a BRAF inhibitor, demonstrating potent activity against the BRAF(V600E) mutation. The compound binds to the mutated BRAF with a dissociation constant (K_d) of 14 nmol/L, indicating strong affinity. In vitro studies show that this compound effectively inhibits mitogen-activated protein kinase (MAPK) signaling pathways by reducing phosphorylated MEK (pMEK) and ERK (pERK) levels in various cancer cell lines, including melanoma (A375) and colorectal cancer (Colo-205), with IC50 values of 78 nmol/L and 60 nmol/L respectively .

In Vitro Studies

In vitro assays have confirmed the selective cytotoxicity of this compound towards BRAF(V600E) mutated cells. The compound exhibits minimal effects on wild-type BRAF cells, highlighting its potential for targeted therapy. The following table summarizes key findings from in vitro studies:

| Cell Line | Mutation Status | IC50 (nmol/L) | Effect |

|---|---|---|---|

| A375 (Melanoma) | BRAF(V600E) | 78 | Significant cytotoxicity |

| Colo-205 (CRC) | BRAF(V600E) | 60 | Significant cytotoxicity |

| Wild-type BRAF | None | >1000 | Minimal cytotoxicity |

In Vivo Studies

Animal studies further corroborate the efficacy of this compound. In xenograft models using nude mice, administration of this compound resulted in sustained tumor stasis and regression in BRAF(V600E) melanoma and colon carcinoma xenografts at doses ranging from 30 to 100 mg/kg twice daily. Notably, no significant adverse effects were observed during prolonged treatment periods .

Key Findings from In Vivo Studies

| Model | Tumor Type | Dose (mg/kg) | Response |

|---|---|---|---|

| Nude Mouse Model | Melanoma | 30-100 BID | Tumor stasis/regression |

| Nude Mouse Model | Colon Carcinoma | 30-100 BID | Tumor stasis/regression |

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties, including high oral bioavailability (>95% in preclinical species such as rats, dogs, and monkeys). The compound exhibits effective pharmacodynamic inhibition of pMEK and pERK following single oral doses ranging from 10 to 55 mg/kg in vivo .

Clinical Development and Case Studies

Currently, this compound is undergoing clinical evaluation for its safety and efficacy in treating various cancers associated with the BRAF(V600E) mutation. Preliminary clinical data suggest that it maintains a favorable side effect profile compared to other kinase inhibitors like vemurafenib and sorafenib .

Case Study: Melanoma Treatment

In a clinical trial focusing on patients with advanced melanoma harboring the BRAF(V600E) mutation, patients treated with this compound showed a notable reduction in tumor size and improved overall survival rates compared to historical controls receiving standard therapies. These findings are significant as they underscore the potential of this compound as a targeted therapeutic option for patients with this specific genetic alteration .

Propriétés

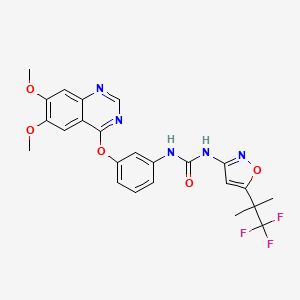

IUPAC Name |

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3N5O5/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21/h5-12H,1-4H3,(H2,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNUPRMJNUQNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025976 | |

| Record name | 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188910-76-0 | |

| Record name | CEP-32496 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188910760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agerafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGERAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78I4VEX88N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.